molecular formula C15H20N2O5S B4711481 N-1,3-benzodioxol-5-yl-1-(ethylsulfonyl)-3-piperidinecarboxamide

N-1,3-benzodioxol-5-yl-1-(ethylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4711481
M. Wt: 340.4 g/mol
InChI Key: MQCJQSYWHHVKLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves a multi-step chemical process. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives highlighted the importance of substituting the benzamide with a bulky moiety for increased activity, and the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced the activity. Such processes illustrate the complexity and precision required in synthesizing these compounds (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure analysis of compounds like N-1,3-benzodioxol-5-yl-1-(ethylsulfonyl)-3-piperidinecarboxamide involves detailed studies using techniques such as X-ray crystallography or NMR spectroscopy. For similar compounds, DFT studies and single-crystal analysis have been employed to understand their optimized structures and intermolecular interactions, which are crucial for predicting the reactivity and stability of the compounds (Xiao et al., 2022).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are often characterized by their interaction with enzymes or receptors, highlighting their potential therapeutic applications. For example, specific piperidine derivatives have shown significant anti-acetylcholinesterase activity, providing insights into their mechanism of action and potential use in treating conditions like dementia (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in various environments. These properties are determined through empirical experiments and are crucial for the compound's application in real-world scenarios.

Chemical Properties Analysis

Chemical properties, including reactivity with other chemicals, stability under different conditions, and degradation pathways, are critical for assessing the compound's safety and efficacy. Studies on related compounds have shown a range of activities against different enzymes, indicating the importance of the chemical structure in determining its biological interactions and functions (Khalid et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-2-23(19,20)17-7-3-4-11(9-17)15(18)16-12-5-6-13-14(8-12)22-10-21-13/h5-6,8,11H,2-4,7,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCJQSYWHHVKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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